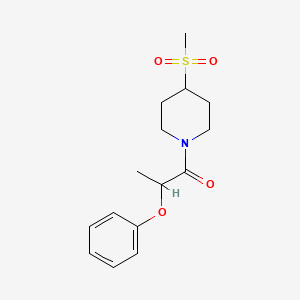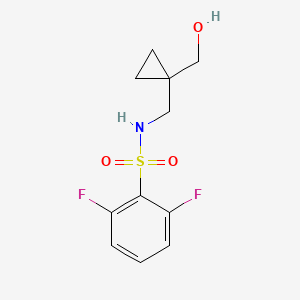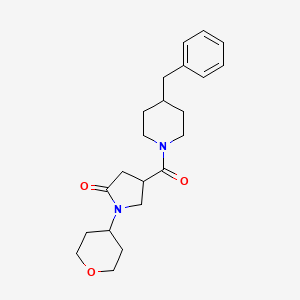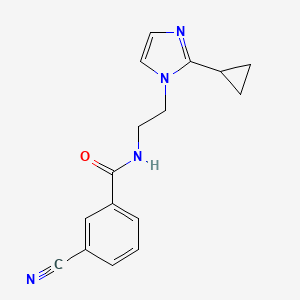![molecular formula C23H22N2O2S B2515741 4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine CAS No. 501348-37-4](/img/structure/B2515741.png)
4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine" is a derivative of thieno[2,3-d]pyrimidine, which is a heterocyclic compound that has been extensively studied for its potential biological activities. Thieno[2,3-d]pyrimidine derivatives have been explored for their potential as non-peptide antagonists for various receptors, such as the human luteinizing hormone-releasing hormone (LHRH) receptor , and for their antiviral activities . These compounds have also been investigated for their synthesis methods, crystal structures, and chemical properties .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives often involves multi-step reactions, including cyclization and alkylation. For instance, the synthesis of a related compound with antiviral activity involved C5-alkylation or cyclization followed by alkylation with a phosphonomethoxyethyl tosylate . Another study reported the optimal synthesis conditions for a thiourea carboxylic acid phenoxy ester derivative, which included a two-step reaction with specific reagents and temperature control . These studies highlight the complexity and precision required in synthesizing thieno[2,3-d]pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by the presence of a thienopyrimidine core, which can be modified with various substituents to enhance biological activity and pharmacokinetic properties. For example, molecular modeling studies have shown that certain side chains, such as the methoxyurea side chain, can form intramolecular hydrogen bonds that may increase membrane permeability and oral absorption . The crystal structure of a related compound revealed that the thienopyridine ring is almost coplanar, with a small dihedral angle between the thiophene and pyridine planes .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including halogenation and cross-coupling, to introduce different functional groups that can modulate their biological activity. For instance, halogenation reactions were used to synthesize bromo- and chloro-substituted derivatives, which showed pronounced antiretroviral activity . The ability to perform selective reactions on the thieno[2,3-d]pyrimidine core is crucial for the development of compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives, such as solubility, melting point, and lipophilicity, are influenced by the nature and position of substituents on the core structure. These properties are important for the compound's bioavailability and efficacy. For example, the introduction of a tert-butyl group can increase the lipophilicity of the compound, potentially improving its pharmacokinetic profile . The crystallographic analysis provides insights into the compound's solid-state properties, such as hydrogen bonding patterns and stacking interactions, which can affect its stability and solubility .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Thieno[2,3-d]pyrimidine derivatives are significant due to their wide range of biological activities, which has prompted the synthesis of new series of these compounds for antimicrobial and anti-inflammatory applications. The inclusion of different groups in the thieno[2,3-d]pyrimidine ring has been shown to enhance its antibacterial, antifungal, and anti-inflammatory activities (Tolba et al., 2018).
- Novel polyimides containing twisted structures derived from thieno[2,3-d]pyrimidine-related compounds have been synthesized, exhibiting low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, indicating potential applications in materials science (Chern et al., 2009).
Biological and Pharmacological Applications
- Thieno[2,3-d]pyrimidine derivatives have been explored for their antifungal effects, highlighting the potential for developing new antifungal agents from these compounds (Jafar et al., 2017).
- Certain thieno[2,3-d]pyrimidine compounds have shown potent antiviral activities, indicating their potential as antiretroviral agents (Hocková et al., 2003).
- Polynuclear heterocycles, including azolothienopyrimidines and thienothiazolopyrimidines, have been synthesized for their high biological activities, suggesting the importance of thieno[2,3-d]pyrimidine derivatives in medicinal chemistry (El-Gazzar et al., 2006).
Material Science Applications
- Organogels based on aggregates of amphiphilic perylenetetracarboxylic diimides, structurally related to thieno[2,3-d]pyrimidine compounds, have been investigated for their gelating abilities and fluorescent properties, opening avenues for novel organogel designs (Wu et al., 2011).
Propriétés
IUPAC Name |
4-(4-tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c1-23(2,3)16-7-11-18(12-8-16)27-21-20-19(13-28-22(20)25-14-24-21)15-5-9-17(26-4)10-6-15/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOKMRZSHCWUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2515663.png)




![3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2515672.png)
![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2515674.png)

![Propyl 4-[7-(2-methylpropanoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2515677.png)
![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515678.png)

